Ethyl 1-[cyano(p-tolyl)methyl]piperidine-4-carboxylate hydrochloride
Description
Ethyl 1-[cyano(p-tolyl)methyl]piperidine-4-carboxylate hydrochloride (CAS: 1325303-78-3) is a piperidine-derived compound featuring a cyano(p-tolyl)methyl substituent at the nitrogen atom and an ethyl carboxylate group at the 4-position of the piperidine ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for synthetic and pharmaceutical applications. Structurally, the compound combines a lipophilic p-tolyl (4-methylphenyl) group, a polar cyano (-CN) group, and a carboxylate ester, which collectively influence its physicochemical and biological properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules .
Properties
IUPAC Name |
ethyl 1-[cyano-(4-methylphenyl)methyl]piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2.ClH/c1-3-21-17(20)15-8-10-19(11-9-15)16(12-18)14-6-4-13(2)5-7-14;/h4-7,15-16H,3,8-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBZOPZXFXBIKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C#N)C2=CC=C(C=C2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Reaction:
Piperidine-4-carboxylate + Cyano(p-tolyl)methyl halide → Ethyl 1-[cyano(p-tolyl)methyl]piperidine-4-carboxylate
This step is crucial for regioselectivity and yield optimization, often requiring inert atmospheres and controlled temperatures to prevent side reactions.
Formation of Hydrochloride Salt
The free base of the compound is then converted into its hydrochloride salt to improve stability and solubility:
Procedure : Bubbling or dissolving hydrogen chloride gas into an ethanol or methanol solution of the free base, or treating with concentrated HCl in a suitable solvent, followed by crystallization.
Purification : The salt is purified through recrystallization from solvents like ethanol or ethanol-water mixtures, ensuring high purity suitable for pharmaceutical or research applications.
Summary of Reaction Conditions and Yields
| Step | Reaction | Reagents | Solvent | Conditions | Typical Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Esterification | Ethanol, sulfuric acid | Ethanol | Reflux | ~80-90% | Converts piperidine-4-carboxylic acid to ethyl ester |
| 2 | N-alkylation | Cyano(p-tolyl)methyl halide, potassium carbonate | Acetonitrile | Room temperature to 50°C | 50-70% | Selective N-alkylation of piperidine |
| 3 | Salt formation | HCl gas or HCl solution | Ethanol | Room temperature | Quantitative | Crystallization of hydrochloride salt |
Data Tables and Research Findings
Synthetic Route Summary
| Step | Starting Material | Reagents | Solvent | Temperature | Yield | Purpose |
|---|---|---|---|---|---|---|
| 1 | Piperidine-4-carboxylic acid | Ethanol, H2SO4 | Reflux | 80-90% | Esterification | |
| 2 | Ethyl piperidine-4-carboxylate | Cyano(p-tolyl)methyl halide | Acetonitrile | 20-50°C | 50-70% | N-alkylation |
| 3 | N-alkylated intermediate | HCl | Ethanol | Room temperature | Quantitative | Hydrochloride salt formation |
Key Research Findings
Reaction optimization indicates that using acetonitrile as a solvent and potassium carbonate as a base yields high selectivity and yields in N-alkylation reactions.
Purification techniques , such as recrystallization from ethanol-water mixtures, are effective in obtaining high-purity hydrochloride salts.
Reaction yields are influenced by temperature control, reagent stoichiometry, and solvent purity, with typical yields ranging from 50% to 90% across different steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[cyano(p-tolyl)methyl]piperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-[cyano(p-tolyl)methyl]piperidine-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-[cyano(p-tolyl)methyl]piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
The cyano group introduces polarity, enabling hydrogen bonding interactions, which may influence receptor binding in medicinal chemistry contexts .
Synthetic Relevance :
- Ethyl piperidine-4-carboxylate hydrochloride (CAS: 81270-37-3) serves as a foundational intermediate for synthesizing more complex derivatives, including the target compound. Its unsubstituted piperidine ring allows for versatile functionalization, as seen in and , which describe methods for introducing chloroethyl and azabicyclo groups .
Pharmaceutical Context: Piperidine carboxylates like umeclidinium bromide () and anileridine () highlight the pharmacological significance of this structural class.
Biological Activity
Ethyl 1-[cyano(p-tolyl)methyl]piperidine-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.
Chemical Structure and Properties
The compound belongs to the class of piperidine derivatives , characterized by a piperidine ring, a cyano group, and an ester functional group. Its chemical formula is with a molecular weight of approximately 270.73 g/mol. The presence of the cyano group allows for electrophilic interactions, which can play a crucial role in its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Electrophilic Reactions : The cyano group can act as an electrophile, reacting with nucleophilic sites in proteins and nucleic acids, potentially leading to modifications that alter their function.
- Receptor Interaction : The piperidine ring may interact with neurotransmitter receptors or enzymes, modulating their activity. This interaction is essential for understanding its pharmacological effects.
Antimicrobial Activity
Research indicates that piperidine derivatives exhibit antimicrobial properties. This compound has been studied for its potential as an antimicrobial agent against various pathogens.
Anticancer Potential
The compound has also been investigated for anticancer properties. The structural features that allow for receptor interaction may contribute to its ability to inhibit tumor growth.
- Research Findings : Studies on related compounds have shown that modifications in the piperidine structure can enhance anticancer activity by targeting specific pathways involved in cancer cell proliferation . For instance, compounds that inhibit PRC2-mediated pathways have shown promise in treating various cancers, indicating a potential avenue for further exploration with this compound .
Research Applications
This compound serves multiple roles in scientific research:
- Synthetic Intermediate : It is utilized as an intermediate in the synthesis of complex organic molecules, facilitating the development of new pharmaceuticals.
- Drug Development : The compound's unique structure makes it a candidate for further drug development studies aimed at discovering new therapeutic agents .
Summary of Findings
| Biological Activity | Description |
|---|---|
| Antimicrobial | Potential efficacy against Staphylococcus aureus and Escherichia coli |
| Anticancer | Investigated for inhibition of cancer cell proliferation |
| Synthetic Applications | Used as an intermediate in pharmaceutical synthesis |
Q & A
Q. What are the established synthetic routes for Ethyl 1-[cyano(p-tolyl)methyl]piperidine-4-carboxylate hydrochloride?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the piperidine-4-carboxylate core via nucleophilic substitution or coupling. For example, ethyl piperidine-4-carboxylate derivatives are synthesized using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile .
- Step 2: Introduction of the cyano(p-tolyl)methyl group via alkylation or condensation. Similar reactions use halogenated intermediates (e.g., bromoethane) in the presence of organic bases like triethylamine .
- Step 3: Hydrochloride salt formation by treating the freebase with HCl gas in ethanol.
Key Considerations:
- Purity (≥98%) is ensured via recrystallization and validated by HPLC .
- Reaction yields depend on solvent polarity and temperature optimization.
Q. How is the compound structurally characterized in academic research?
Methodological Answer: Characterization involves:
- Spectroscopy:
- ¹H/¹³C NMR: To confirm substituent positions (e.g., cyano and p-tolyl groups) and piperidine ring conformation.
- IR: Identification of carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺).
- Elemental Analysis: Matches calculated C, H, N, and Cl percentages with experimental values .
Data Contradiction Example:
Discrepancies in NMR splitting patterns may arise from rotational isomerism; these are resolved via variable-temperature NMR or computational modeling .
Q. What is the solubility and stability profile of this compound under laboratory conditions?
Methodological Answer:
- Solubility:
- High solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) due to the hydrochloride salt.
- Limited solubility in water (<1 mg/mL), requiring sonication for biological assays .
- Stability:
- Store at -20°C in airtight containers to prevent hydrolysis of the nitrile group .
- Stability ≥5 years under recommended conditions, verified via accelerated degradation studies (40°C/75% RH for 6 months) .
Advanced Research Questions
Q. How can synthetic yields be optimized for sterically hindered intermediates?
Methodological Answer:
- Steric Mitigation Strategies:
- Use bulky bases (e.g., lithium diisopropylamide, LDA) to deprotonate hindered positions during alkylation .
- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Catalytic Optimization:
- Screen Pd or Cu catalysts for cyano group introduction via Rosenmund-von Braun or Ullmann coupling .
Q. How are contradictions in spectroscopic data resolved during structural elucidation?
Methodological Answer:
- Scenario: Ambiguity in NOESY correlations due to overlapping signals.
- Resolution:
- Case Study: A 2023 study resolved conflicting IR peaks (C≡N vs. C=O) by deuterium exchange experiments .
Q. What methodologies are used to assess in vitro pharmacological activity?
Methodological Answer:
- Receptor Binding Assays:
- Radioligand displacement (e.g., ³H-naloxone for opioid receptor affinity) .
- Enzyme Inhibition:
- Cell-Based Assays:
- Cytotoxicity profiling (MTT assay) in cancer cell lines (IC₅₀ determination) .
Key Challenge: Differentiating target-specific effects from nonspecific interactions via negative controls (e.g., piperidine derivatives without the cyano group) .
Data Contradiction Analysis Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
